Trimethyl cyclohexane-1,3,5-tricarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Supramolecular Polymers

Scientific Field: Organic & Biomolecular Chemistry

Summary of the Application: Synthetic water-compatible supramolecular polymers based on benzene-1,3,5-tricarboxamides (BTAs) have attracted a lot of interest in recent years, as they are uniquely suited to generate functional multicomponent biomaterials.

Methods of Application: The approach eliminates the statistical reactions and reduces the number of synthetic steps.

Synthesis of Triprop-2-ynyl Benzene-1,3,5-tricarboxylate

Scientific Field: Organic Chemistry

Summary of the Application: 1,3,5-Benzenetricarbonyl trichloride reacts with propargyl alcohol to yield triprop-2-ynyl benzene-1,3,5-tricarboxylate.

Methods of Application: The reaction of 1,3,5-benzenetricarbonyl trichloride with propargyl alcohol yields triprop-2-ynyl benzene-1,3,5-tricarboxylate.

Results or Outcomes: The product of this reaction is triprop-2-ynyl benzene-1,3,5-tricarboxylate.

Supramolecular Chemistry

Scientific Field: Supramolecular Chemistry

Summary of the Application: Benzene-1,3,5-tricarboxamides (BTAs) have become increasingly important in a wide range of scientific disciplines.

Methods of Application: The opportunities in the former cases are connected to the self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilised by threefold H-bonding.

Results or Outcomes: The adaptable nature of this multipurpose building block promises a bright future.

Functionalization of Benzene-1,3,5-tricarboxamides

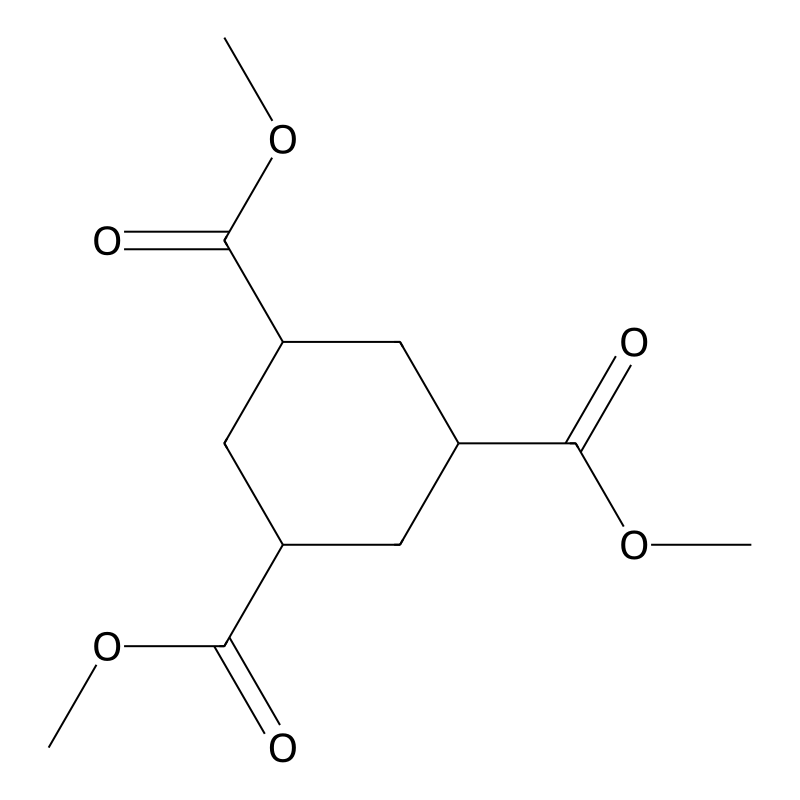

Trimethyl cyclohexane-1,3,5-tricarboxylate is an organic compound characterized by the molecular formula . It is a trimethyl ester derivative of cyclohexane-1,3,5-tricarboxylic acid, featuring three carboxylate groups esterified with methanol. This compound is notable for its structural configuration, which includes a cyclohexane ring substituted with three ester groups at the 1, 3, and 5 positions, contributing to its unique chemical properties and reactivity.

- Oxidation: The compound can be oxidized to yield cyclohexane-1,3,5-tricarboxylic acid using agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the ester groups into alcohols, specifically yielding cyclohexane-1,3,5-tricarbinol when treated with reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions involving amines or alcohols under acidic or basic conditions.

Common Reagents and ConditionsReaction Type Common Reagents Major Products Oxidation Potassium permanganate, Chromium trioxide Cyclohexane-1,3,5-tricarboxylic acid Reduction Lithium aluminum hydride, Sodium borohydride Cyclohexane-1,3,5-trimethyl alcohol Substitution Amines, Alcohols Various substituted cyclohexane derivatives

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Cyclohexane-1,3,5-tricarboxylic acid |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Cyclohexane-1,3,5-trimethyl alcohol |

| Substitution | Amines, Alcohols | Various substituted cyclohexane derivatives |

Research into the biological activity of trimethyl cyclohexane-1,3,5-tricarboxylate indicates potential applications in various fields:

- Enzyme-Catalyzed Reactions: It is utilized in studies examining metabolic pathways and enzyme interactions.

- Drug Delivery: Investigations are ongoing regarding its efficacy as a drug delivery agent due to its ability to interact with biological targets.

- Cellular Effects: The compound may influence cellular processes by modulating enzyme activity and metabolic flux.

Trimethyl cyclohexane-1,3,5-tricarboxylate can be synthesized through the esterification of cyclohexane-1,3,5-tricarboxylic acid with methanol in the presence of an acid catalyst. The process typically involves heating under reflux conditions to facilitate the formation of ester bonds.

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Advanced catalysts and purification techniques are also utilized to produce high-purity compounds suitable for diverse applications.

The applications of trimethyl cyclohexane-1,3,5-tricarboxylate span several domains:

- Chemical Industry: It serves as a building block for synthesizing complex organic molecules and polymers.

- Biological Research: Used in studying enzyme-catalyzed reactions and metabolic pathways.

- Medicine: Explored for its potential as a drug delivery agent.

- Industrial Chemicals: Employed in producing plasticizers and resins.

Several compounds share structural similarities with trimethyl cyclohexane-1,3,5-tricarboxylate:

| Compound Name | Structural Features |

|---|---|

| Trimesic Acid (Benzene-1,3,5-tricarboxylic Acid) | Contains a benzene ring instead of a cyclohexane ring |

| Cyclohexane-1,2,4-tricarboxylic Acid | Has different carboxyl group positions on the cyclohexane ring |

| Cyclohexane-1,2,3-tricarboxylic Acid | Similar tricarboxylic structure but differs in substitution pattern |

Uniqueness

Trimethyl cyclohexane-1,3,5-tricarboxylate is unique compared to these similar compounds due to its specific arrangement of ester groups on a cyclohexane framework. This configuration influences its reactivity and biological interactions distinctly from those of its analogs. For example, while trimesic acid has aromatic properties due to its benzene ring structure leading to different reactivity patterns in